Tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate
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Overview
Description
Tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate is a chemical compound characterized by the presence of a tert-butyl group and a dihydroxydiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate dihydroxydiazinane precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydroxydiazinane ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl (4S,5R)-4-methyl-5-hydroxy-3-oxohexanoate
Uniqueness
Tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and tert-butyl groups. These features confer distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl (4S,5R)-4,5-dihydroxydiazinane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-7(13)6(12)4-10-11/h6-7,10,12-13H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHMLTPPCDMBRK-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(CN1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](CN1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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